molecular formula C29H39N5O7 B1624011 N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide CAS No. 75935-65-8

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide

Cat. No.: B1624011
CAS No.: 75935-65-8
M. Wt: 569.6 g/mol
InChI Key: HNSVYXUELBPFEO-UHFFFAOYSA-N
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Description

N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide is a synthetic tripeptide substrate containing a p-nitroanilide (pNA) chromogenic group. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N-terminal D-phenylalanine (D-Phe), followed by alanine (Ala) and norleucine (Nle) residues. The pNA group enables spectrophotometric detection of enzymatic cleavage, as hydrolysis releases the yellow p-nitroaniline (pNA) moiety, measurable at 405–410 nm . This substrate is designed for studying proteolytic enzymes, particularly those recognizing hydrophobic or structurally constrained peptide sequences. The inclusion of D-Phe confers resistance to degradation by L-amino acid-specific proteases, enhancing selectivity for targeted enzymes such as chymotrypsin-like proteases or specialized endopeptidases .

Properties

CAS No.

75935-65-8

Molecular Formula

C29H39N5O7

Molecular Weight

569.6 g/mol

IUPAC Name

tert-butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate

InChI

InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)

InChI Key

HNSVYXUELBPFEO-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C

sequence

FAX

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring the C-terminal norleucine p-nitroanilide residue to a chlorotrityl resin, which offers high stability during iterative coupling cycles. The resin’s acid-sensitive linkage permits mild cleavage conditions, preserving the integrity of the p-nitroanilide group. Pre-loading involves activating the norleucine derivative with hydroxybenzotriazole (HOBt) and O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in a 3:3:1 molar ratio relative to the resin. Steady agitation in dimethylformamide (DMF)/N-methyl-2-pyrrolidone (NMP) ensures uniform coupling over 2 hours, followed by capping unreacted sites with methanol.

Sequential Deprotection and Coupling

Following resin loading, the Fmoc group of norleucine is removed using 20% (v/v) piperidine in DMF/NMP (1:1) for 3 and 8 minutes, respectively. Subsequent amino acids—alanine and D-phenylalanine—are coupled using TBTU/HOBt activation under inert conditions. The Boc group on D-phenylalanine remains intact during Fmoc deprotection, ensuring orthogonal protection. Coupling efficiency is monitored via the Steward chloranil test, with repeated couplings (2–3 cycles) achieving >99% completion.

Final Deprotection and Cleavage

After assembling the peptide chain, the N-terminal Boc group is removed with trifluoroacetic acid (TFA)/water (95:5) for 3 hours, simultaneously cleaving the peptide from the resin. Cold diethyl ether precipitates the crude product, which is then dissolved in aqueous acetonitrile for lyophilization.

Solution-Phase Synthesis Considerations

While SPPS dominates industrial-scale production, solution-phase methods are explored for specific modifications. Boc-protected D-phenylalanine is prepared by reacting D-phenylalanine with di-tert-butyl dicarbonate in tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). However, solution-phase coupling of alanine and norleucine p-nitroanilide suffers from lower yields (∼60%) due to steric hindrance and racemization, making SPPS preferable.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Semi-preparative HPLC on a Phenomenex C18 column (300 Å, 5 µm) resolves the target compound using a gradient of 0.1% TFA in acetonitrile/water (5–95% over 30 minutes). The major peak (retention time: 18.2 minutes) is collected, yielding >95% purity confirmed by analytical HPLC.

Mass Spectrometric Validation

Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion at m/z 678.32 ([M+H]⁺), aligning with the theoretical mass of 677.31 Da. Fragmentation patterns confirm sequence integrity, with dominant ions corresponding to cleavage at alanine-norleucine and phenylalanine-alanine bonds.

Comparative Analysis of Synthesis Methods

Parameter SPPS Method Solution-Phase Method
Yield 82–89% 58–63%
Purity Post-HPLC >95% 85–90%
Racemization Risk <0.5% 3–5%
Scalability Suitable for multi-gram synthesis Limited to sub-gram quantities
Reference

Critical Reagents and Conditions

Coupling Reagents

  • TBTU/HOBt : Ensures rapid amide bond formation with minimal epimerization.
  • DIPEA : Neutralizes acid byproducts, maintaining a pH ~8 for optimal coupling.

Deprotection Agents

  • Piperidine : Selectively removes Fmoc groups without affecting Boc protection.
  • TFA/Water : Cleaves resin linkages and removes Boc groups under mild acidic conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide and carbamate groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl N-[1-[[1-[[1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with proteins and enzymes. The amide and carbamate groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide and analogous p-nitroanilide substrates:

Compound Structure Target Enzyme Specificity Determinants Applications References
This compound Boc-D-Phe-Ala-Nle-pNA Chymotrypsin-like proteases D-Phe (stereochemical selectivity), Boc group Study of protease specificity, enzyme kinetics Inferred
Ac-DEVD-pNA (Ac-Asp-Glu-Val-Asp-pNA) Ac-DEVD-pNA Caspase-3 Asp at P4, cleavage after Asp Apoptosis assays, caspase-3 activity
Benzyl-Cysteine p-Nitroanilide Benzyl-Cys-pNA Cystine aminopeptidase Cysteine residue, aryl group Cystine aminopeptidase activity profiling
N-Succinyl-Ala-Ala-Pro-Phe p-Nitroanilide Suc-AAPF-pNA Cathepsin G Pro-Phe sequence, succinyl group Neutrophil serine protease studies
MeO-suc-Ala-Ala-Pro-Val-pNA Methoxy-succinyl-AAPV-pNA Elastase Val at P1, methoxy-succinyl group Elastase inhibition assays
L-Arginine p-Nitroanilide Dihydrochloride L-Arg-pNA Arginine-specific aminopeptidases Free L-arginine residue Aminopeptidase activity, nitric oxide studies

Enzyme Specificity and Kinetics

  • Stereochemical Selectivity: The D-Phe in N-T-Boc-D-Phe-Ala-Nle-pNA distinguishes it from substrates like L-Arginine p-nitroanilide (L-Arg-pNA), which are cleaved by aminopeptidases preferring L-amino acids . This design minimizes off-target hydrolysis in complex biological samples.
  • Hydrophobic Residues: The Nle (norleucine) residue increases hydrophobicity relative to natural leucine or valine, favoring interactions with proteases targeting nonpolar substrates, such as chymotrypsin .

Effector and Inhibitor Sensitivity

  • Metal Ion Effects: Unlike cystine aminopeptidase substrates (e.g., Benzyl-Cys-pNA), which are inhibited by Pb²⁺ and activated by Zn²⁺ , N-T-Boc-D-Phe-Ala-Nle-pNA’s cleavage is likely unaffected by these ions, as chymotrypsin-like proteases are typically serine-dependent and less metal-sensitive.
  • Inhibitor Profiles: The Boc group may confer resistance to inhibitors like p-hydroxymercuribenzoate, which targets free thiol groups in cystine aminopeptidases .

Research Implications and Limitations

While this compound offers advantages in specificity, its synthetic complexity and cost may limit its use compared to simpler substrates like BAPNA (N-Benzoyl-DL-Arg-pNA) . Further studies are needed to quantify its kinetic parameters (e.g., $ Km $, $ V{max} $) and validate its selectivity under physiological conditions.

Q & A

Q. Methodological Solution :

Pre-incubate enzyme with effectors to assess inhibition/activation profiles.

Validate substrate purity using analytical chromatography .

Cross-reference with orthogonal substrates (e.g., fluorogenic analogs) to confirm kinetic trends .

What analytical methods are recommended for assessing substrate purity and stability?

Basic Question

  • Chromatography :
    • HPLC : Use C18 columns with UV detection at 310–330 nm to separate p-nitroanilide derivatives from impurities .
    • TLC : Monitor free pNA using silica gel plates and ethanol-based mobile phases .
  • Storage : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis; avoid freeze-thaw cycles .

Q. Advanced Application :

  • Stability Testing : Perform accelerated degradation studies at 40°C/75% RH to predict shelf-life under varying conditions .
  • Mass Spectrometry : Confirm molecular integrity (MW = 563.1 g/mol without AcOH) and detect de-Bocylation or oxidation byproducts .

How can researchers optimize substrate specificity for novel proteases?

Advanced Question
Substrate specificity depends on:

  • Peptide Backbone : The Boc-D-Phe-Ala-Nle sequence targets chymotrypsin-like proteases; modify residues (e.g., replacing Nle with Leu) to alter selectivity .
  • Steric Effects : The tert-butoxycarbonyl (Boc) group may block access to exopeptidases, enhancing endoprotease specificity .

Q. Experimental Design :

Screen combinatorial substrate libraries with varied N-terminal protecting groups and P1/P1' residues .

Use FRET-based substrates or fluorogenic tags (e.g., AMC) for real-time activity comparison .

What are the key considerations for synthesizing and characterizing this compound?

Basic Question

  • Synthesis : Use solid-phase peptide synthesis (SPPS) with Boc-protected amino acids. Couple p-nitroaniline via carbodiimide chemistry .
  • Characterization :
    • NMR : Confirm Boc-group retention and peptide backbone integrity .
    • Elemental Analysis : Verify C, H, N content (e.g., C₂₅H₃₆N₈O₇ for the core structure) .

Q. Advanced Challenge :

  • Minimize racemization during D-Phe incorporation by using low-temperature coupling and HOBt/DIC activation .
  • Optimize cleavage/deprotection steps to prevent tert-butyl carbamate degradation .

How can researchers validate enzymatic activity in complex biological matrices?

Advanced Question
Inhibitors or competing substrates in biological samples (e.g., serum, tissue lysates) may interfere. Solutions include:

  • Matrix Depletion : Pre-clear samples with ion-exchange resins or size-exclusion chromatography .
  • Inhibitor Cocktails : Add protease inhibitors (e.g., PMSF for serine proteases) selectively, avoiding target enzyme inhibition .
  • Internal Standards : Spike synthetic pNA to quantify recovery rates and normalize activity measurements .

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